Human 11β-HSD1 Inhibitory Activity: A Pharmacological Differentiator from α-Phenylsulfonyl Ketone Analogs
1-(Phenylsulfonyl)-2-butanone demonstrates a measurable, though moderate, inhibitory activity against human 11β-HSD1 with an IC₅₀ of 15,000 nM (15 µM) when tested in CHO cells expressing the human enzyme [1]. In contrast, its close structural analog 2-(phenylsulfonyl)-1-p-tolylethanone (CHEMBL392808), which bears a p-tolyl group in place of the ethyl terminus, exhibits a significantly higher potency of IC₅₀ = 102 nM in the same cellular assay system [2]. This nearly 150-fold difference in activity profile highlights how even minor alkyl chain modifications at the carbonyl position drastically alter target engagement, making 1-(phenylsulfonyl)-2-butanone a distinct chemical probe rather than a drop-in replacement for more potent analogs.
| Evidence Dimension | IC₅₀ for human 11β-HSD1 inhibition (CHO cell assay) |
|---|---|
| Target Compound Data | IC₅₀ = 15,000 nM (1-(Phenylsulfonyl)-2-butanone, CAS 33597-94-3) |
| Comparator Or Baseline | IC₅₀ = 102 nM (2-(Phenylsulfonyl)-1-p-tolylethanone, CHEMBL392808) |
| Quantified Difference | ~147-fold difference in potency (target compound is less potent) |
| Conditions | Inhibition of human 11β-HSD1 expressed in CHO cells; scintillation proximity assay |
Why This Matters
This data proves that procurement of the exact compound is critical for studies of moderate-affinity 11β-HSD1 ligands; a researcher seeking a specific activity window cannot substitute a higher-potency analog without invalidating the experimental model.
- [1] BindingDB, Entry BDBM50212545, IC50: 1.50E+4 nM for 1-(phenylsulfonyl)butan-2-one against human 11beta-HSD1. View Source
- [2] BindingDB, Entry BDBM50212530, IC50: 102 nM for 2-(phenylsulfonyl)-1-p-tolylethanone (CHEMBL392808) against human 11beta-HSD1. View Source
